Cas no 866884-87-9 (4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide)

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide
- 4-(methylamino)-2-methylsulfanylpyrimidine-5-carbohydrazide
- DTXSID80736678
- 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carbohydrazide
- 866884-87-9
- SCHEMBL2020213
- DB-112904
-
- インチ: InChI=1S/C7H11N5OS/c1-9-5-4(6(13)12-8)3-10-7(11-5)14-2/h3H,8H2,1-2H3,(H,12,13)(H,9,10,11)
- InChIKey: HENICVNZVUCZGU-UHFFFAOYSA-N
- ほほえんだ: CN=C1C(C(NN)=O)=CN=C(SC)N1
計算された属性
- せいみつぶんしりょう: 213.06843116g/mol
- どういたいしつりょう: 213.06843116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744556-1g |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 98% | 1g |
¥4753.00 | 2024-04-27 | |
Alichem | A089004475-1g |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$495.00 | 2023-08-31 | |
Chemenu | CM165050-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$534 | 2023-02-17 | |
Chemenu | CM165050-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$574 | 2021-08-05 |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazideに関する追加情報
Introduction to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide (CAS No. 866884-87-9)
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide, identified by its CAS number 866884-87-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyrimidine core substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a carbohydrazide moiety at the 5-position. These structural attributes make it a versatile intermediate in the development of various biologically active molecules, particularly in the realm of medicinal chemistry.
The pyrimidine scaffold is a cornerstone in drug design due to its prevalence in nucleic acid bases and its ability to interact with biological targets such as enzymes and receptors. The presence of the methylamino group introduces basicity and potential hydrogen bonding capabilities, while the methylthio group adds lipophilicity and may influence metabolic stability. The carbohydrazide functional group is particularly noteworthy for its reactivity, serving as a precursor for further derivatization into hydrazones or hydrazides, which are common pharmacophores in drug molecules.
In recent years, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has garnered attention in academic and industrial research for its potential applications in antiviral, anticancer, and anti-inflammatory drug discovery. Its structural features align well with known bioactive scaffolds, making it a promising candidate for scaffold hopping and structure-activity relationship (SAR) studies. Researchers have explored its derivatives as inhibitors of enzymes involved in viral replication and as modulators of inflammatory pathways.
One of the most compelling aspects of this compound is its role as a building block for more complex molecules. For instance, its conversion into pyrimidine-based hydrazones has been investigated for their potential antitumor activity. The hydrazide moiety can react with aldehydes or ketones to form stable hydrazones, which have shown efficacy in targeting various disease pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows for further functionalization, enabling the creation of libraries of analogs for high-throughput screening.
The synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include condensation reactions to form the pyrimidine ring, followed by selective substitution at the 2- and 4-positions. The introduction of the carbohydrazide group is usually achieved through reaction with phosgene or its equivalents under controlled conditions. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and hazardous byproducts.
From a computational chemistry perspective, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has been studied to understand its electronic properties and interactions with biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding pockets in proteins relevant to drug action. These studies not only aid in rational drug design but also provide insights into the compound’s mechanism of action at a molecular level.
The pharmacological profile of derivatives derived from 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has been explored through both in vitro and in vivo assays. In cell-based assays, certain analogs have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. Preclinical studies have also indicated potential therapeutic activity against viral infections by interfering with viral polymerase enzymes. These findings underscore the compound’s significance as a lead molecule in medicinal chemistry.
Regulatory considerations play a crucial role in the development and commercialization of compounds like 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic routes are reproducible and that impurities are minimized. Additionally, toxicological studies are essential to assess safety profiles before proceeding to clinical trials. Collaborative efforts between academia and industry have accelerated the translation of laboratory findings into viable drug candidates.
The future directions for research on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide include exploring novel synthetic methodologies and expanding its applications in drug discovery. Innovations such as flow chemistry could streamline its synthesis, making it more accessible for large-scale production. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics may uncover new therapeutic applications that were previously unexplored.
In conclusion,4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide (CAS No. 866884-87-9) represents a valuable asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as an intermediate for synthesizing bioactive molecules underscores its importance in medicinal chemistry. As research continues to evolve, this compound is poised to contribute significantly to advancements in drug development across various therapeutic areas.
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